molecular formula C10H16N4O3 B14651856 gamma-Glutamylhistamine CAS No. 46843-88-3

gamma-Glutamylhistamine

Cat. No.: B14651856
CAS No.: 46843-88-3
M. Wt: 240.26 g/mol
InChI Key: LLLFSMLLRVNLQB-QMMMGPOBSA-N
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Description

Gamma-Glutamylhistamine is a compound formed by the enzymatic reaction between L-glutamate and histamine. This reaction is catalyzed by the enzyme this compound synthase. The compound is known for its role in histamine metabolism, particularly in the central nervous system of certain marine organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Glutamylhistamine is synthesized through an enzymatic reaction involving ATP, L-glutamate, and histamine. The enzyme this compound synthase catalyzes this reaction, resulting in the formation of this compound and the breakdown products of ATP .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis route is likely to be adapted for large-scale production. This would involve optimizing the reaction conditions, such as pH, temperature, and substrate concentrations, to maximize yield.

Chemical Reactions Analysis

Types of Reactions

Gamma-Glutamylhistamine primarily undergoes enzymatic reactions. The key reaction is the formation of this compound from L-glutamate and histamine, catalyzed by this compound synthase .

Common Reagents and Conditions

The common reagents for the synthesis of this compound include ATP, L-glutamate, and histamine. The reaction conditions typically involve the presence of magnesium ions and dithiothreitol, which are essential for the enzyme’s activity .

Major Products Formed

The major product of the enzymatic reaction is this compound itself. The reaction also produces the breakdown products of ATP, such as ADP and inorganic phosphate .

Mechanism of Action

Gamma-Glutamylhistamine exerts its effects through its role in histamine metabolism. The enzyme this compound synthase catalyzes the incorporation of histamine into a peptide linkage with L-glutamate, forming this compound. This process is energy-dependent and requires ATP, magnesium ions, and dithiothreitol . The molecular targets and pathways involved include the histamine receptors and the metabolic pathways of histamine and glutamate .

Biological Activity

Gamma-glutamylhistamine (gamma-GHA) is a compound formed by the conjugation of histamine with L-glutamate, catalyzed by the enzyme this compound synthetase. This compound has garnered attention due to its various biological activities, including its role in neurotransmission, immune response modulation, and potential therapeutic applications. This article reviews the current understanding of the biological activity of this compound, supported by empirical data and case studies.

Synthesis and Enzymatic Activity

Gamma-GHA is synthesized through the action of this compound synthetase, an enzyme characterized in Aplysia ganglia. This enzyme exhibits a high affinity for histamine (Km = 653 µM) and requires ATP and magnesium ions for activity. The specificity of this enzyme for L-glutamate over other amino acids indicates a unique metabolic pathway for gamma-GHA synthesis in nervous tissues .

Biological Functions

Neurotransmission : Gamma-GHA is implicated in neurotransmission processes. It has been shown to influence G protein signaling through a novel posttranslational modification known as histaminylation. This process involves the transfer of histamine to glutamine residues on G proteins, leading to their constitutive activation and potentially affecting various signaling pathways .

Immune Modulation : The compound has also been studied for its role in immune responses. Research indicates that gamma-GHA may modulate mast cell activity, which is crucial in allergic reactions and anaphylaxis. In conditions such as mastocytosis, elevated levels of gamma-GHA have been associated with increased mast cell degranulation and histamine release .

Pharmacological Properties

Gamma-GHA exhibits several pharmacological activities:

  • Antiviral Activity : Studies have demonstrated that derivatives of gamma-GHA can enhance resistance to influenza virus in murine models. For instance, specific derivatives increased survival rates when administered prior to viral exposure .
  • Antioxidant Properties : Research indicates that gamma-GHA can complex with zinc ions to exhibit superoxide dismutase-like activity, suggesting potential antioxidant properties that could be beneficial in reducing oxidative stress .

Case Studies

  • Influenza Resistance : In a controlled study involving mice, derivatives of gamma-GHA were shown to significantly increase survival rates against influenza virus type A/Aichi at low infection doses (10LD50). The study highlighted the potential of these derivatives as antiviral agents .
  • Histaminylation Effects : Another study focused on the impact of histaminylation on G protein signaling demonstrated that this modification could alter cellular responses to stimuli, indicating a broader role for gamma-GHA in cellular communication and immune responses .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism/Effect References
SynthesisCatalyzed by this compound synthetase
Neurotransmitter ModulationHistaminylation of G proteins
Immune Response ModulationEnhanced mast cell degranulation
Antiviral ActivityIncreased resistance to influenza
Antioxidant ActivitySuperoxide dismutase-like activity with zinc

Properties

CAS No.

46843-88-3

Molecular Formula

C10H16N4O3

Molecular Weight

240.26 g/mol

IUPAC Name

(2S)-5-amino-2-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C10H16N4O3/c11-9(15)2-1-8(10(16)17)13-4-3-7-5-12-6-14-7/h5-6,8,13H,1-4H2,(H2,11,15)(H,12,14)(H,16,17)/t8-/m0/s1

InChI Key

LLLFSMLLRVNLQB-QMMMGPOBSA-N

Isomeric SMILES

C1=C(NC=N1)CCN[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

C1=C(NC=N1)CCNC(CCC(=O)N)C(=O)O

Origin of Product

United States

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